molecular formula C17H27N3O2 B7916980 [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7916980
M. Wt: 305.4 g/mol
InChI Key: IUHUIKLEHJDNTC-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS: 1353973-20-2) is a benzyl ester derivative featuring a piperidine scaffold substituted with a 2-aminoethyl group at the 1-position and a methyl-carbamate moiety at the 2-ylmethyl position. Its molecular weight is 305.42 g/mol, and its structure combines a six-membered piperidine ring with a flexible aminoethyl side chain and a carbamate-protecting group (benzyl ester). This compound is primarily used in research settings, particularly in medicinal chemistry for probing enzyme interactions or as a synthetic intermediate .

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-19(13-16-9-5-6-11-20(16)12-10-18)17(21)22-14-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHUIKLEHJDNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

    Formation of the Carbamic Acid Ester: The carbamic acid ester can be formed by reacting the intermediate with methyl chloroformate.

    Benzyl Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the benzyl ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylenediamine for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new catalysts and ligands for various chemical reactions.

Biology

In biological research, this compound can be used as a probe to study the function of piperidine-containing molecules in biological systems. It can also be used in the synthesis of biologically active compounds.

Medicine

In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be employed in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The aminoethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The benzyl ester moiety can undergo hydrolysis, releasing the active compound in a controlled manner.

Comparison with Similar Compounds

[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS: 1353962-49-8)

  • Key Difference: The aminoethyl group is attached to the piperidine 4-position instead of the 2-position.

Substituent Variations on the Carbamate Group

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS: 1353972-73-2)

  • Key Difference : The carbamate group features an ethyl substituent instead of methyl.
  • Implications : Increased lipophilicity due to the ethyl group may enhance membrane permeability but could also slow metabolic clearance via esterases .

Ring Size Modifications: Piperidine vs. Pyrrolidine

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester (CAS: 1353976-62-1)

  • Key Difference : The six-membered piperidine ring is replaced with a five-membered pyrrolidine .
  • Molecular weight is reduced to 291.40 g/mol .

Functional Group Modifications

[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS: 122021-01-6)

  • Key Difference: The amino group is replaced with a hydroxyl group.

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS: 919108-31-9)

  • Key Difference: The aminoethyl group is acetylated, converting the primary amine to an amide.
  • Implications : Acetylation may enhance stability against oxidative deamination but reduce reactivity in nucleophilic reactions .

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Weight Key Structural Features Functional Implications
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (1353973-20-2) 305.42 Piperidine-2-ylmethyl, methyl carbamate Balanced lipophilicity and amine reactivity
[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (1353962-49-8) 305.42 Piperidine-4-yl, methyl carbamate Altered steric and electronic interactions
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester (1353976-62-1) 291.40 Pyrrolidine-3-ylmethyl, methyl carbamate Increased ring strain, reduced molecular weight
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (122021-01-6) 293.37 Piperidine-4-ylmethyl, hydroxyl substituent Enhanced solubility, reduced basicity
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (919108-31-9) 333.39 Acetylated aminoethyl, methyl carbamate Improved stability, reduced nucleophilicity

Biological Activity

The compound [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS No. 1353973-20-2) is a synthetic organic molecule characterized by its unique structural features, including a piperidine ring, an amino group, and a carbamic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy.

Structural Characteristics

The molecular formula of this compound is C17H27N3O2C_{17}H_{27}N_{3}O_{2}, with a molecular weight of 305.42 g/mol. The presence of the piperidine ring is significant as it is often associated with various pharmacological effects, including neuroactivity and analgesic properties.

Structural Features Table

FeatureDescription
Piperidine Ring A six-membered ring containing nitrogen, known for neuroactive properties.
Amino Group Enhances interaction with biological targets.
Carbamic Acid Moiety Contributes to the compound's pharmacological profile.
Benzyl Ester Group Improves solubility and potential bioactivity.

Neuropharmacological Effects

Research indicates that compounds featuring piperidine structures exhibit significant neuroactive properties. For instance, derivatives similar to this compound have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease . This dual inhibition could lead to enhanced cognitive function and neuroprotection.

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, showing cytotoxicity comparable to established chemotherapeutics like bleomycin . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For example, modifications on the piperidine ring or the carbamic acid moiety can significantly alter the binding affinity and efficacy against various biological targets .

Case Studies

  • Alzheimer's Disease Treatment :
    • A study by Liu et al. demonstrated that piperidine-based compounds could inhibit both AChE and BuChE effectively, showcasing their potential in treating cognitive disorders .
  • Cancer Therapy :
    • Research indicated that certain piperidine derivatives exhibited improved IKKb inhibitory properties, which are crucial in managing inflammation-related carcinogenesis .

Pharmacological Implications

The dual functionality of this compound suggests that it may offer distinct therapeutic advantages over traditional piperidine derivatives. Its ability to interact with multiple biological targets could enhance its efficacy while minimizing side effects commonly associated with single-target drugs.

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